molecular formula C29H17N3O5 B3932179 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B3932179
M. Wt: 487.5 g/mol
InChI Key: NMPPUPNCHRRDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This molecule belongs to the family of dibenzo[a,c]phenazines, which are known for their diverse biological activities such as anticancer, antibacterial, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves the inhibition of various signaling pathways such as PI3K/Akt/mTOR and NF-κB. These pathways are involved in cell proliferation, survival, and inflammation. The compound also induces oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits antibacterial activity by disrupting the bacterial membrane and inhibiting the bacterial DNA synthesis. The compound has also shown anti-inflammatory activity by inhibiting the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate in lab experiments include its potent anticancer and antibacterial activity, which makes it a potential candidate for drug development. The compound is relatively easy to synthesize and can be obtained in a good yield. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and toxicity. The compound also requires further optimization to improve its pharmacokinetic and pharmacodynamic properties.

Future Directions

The potential applications of 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate in the field of scientific research are vast. Some of the future directions include:
1. Optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity.
2. Development of novel drug delivery systems to enhance the bioavailability and solubility of the compound.
3. Investigation of the compound's mechanism of action in more detail to identify its molecular targets.
4. Evaluation of the compound's activity against other diseases such as fungal and viral infections.
5. Investigation of the compound's potential as a diagnostic tool for cancer detection.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. The compound exhibits potent anticancer and antibacterial activity and has the potential to be developed into a drug candidate. However, further optimization and investigation are required to fully understand the compound's mechanism of action and to improve its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer activity against different cancer cell lines such as breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, it has also shown antibacterial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17N3O5/c33-26(17-6-5-7-19(14-17)32(35)36)16-37-29(34)18-12-13-24-25(15-18)31-28-23-11-4-2-9-21(23)20-8-1-3-10-22(20)27(28)30-24/h1-15H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPUPNCHRRDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-])N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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